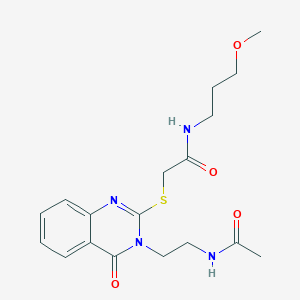
2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide is a novel quinazoline derivative with potential pharmacological applications. Quinazoline derivatives are recognized for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory effects. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C17H22N4O4S, with a molecular weight of approximately 378.45 g/mol. The structure features a quinazolinone core, an acetamidoethyl side chain, and a methoxypropyl group. These structural components are expected to influence its interaction with biological targets.
Anticancer Activity
Quinazoline derivatives have been studied extensively for their anticancer properties. Research indicates that modifications to the quinazoline structure can enhance its cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest .
Case Study:
A study evaluating the anticancer potential of quinazoline derivatives found that specific substitutions at the 2-position significantly improved activity against breast and lung cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with tumor growth .
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of quinazoline derivatives. The compound has been evaluated for its ability to inhibit enzymes such as COX-2 and α-glucosidase.
- COX-2 Inhibition :
- α-Glucosidase Inhibition :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Synthetic Pathway:
- Formation of Quinazolinone Core : Initial reactions involve the condensation of appropriate precursors to form the quinazolinone scaffold.
- Thioether Formation : Subsequent reactions introduce the thioether linkage.
- Final Acetamide Modification : The final step involves attaching the methoxypropyl acetamide group.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of quinazoline derivatives:
Propiedades
IUPAC Name |
2-[3-(2-acetamidoethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-13(23)19-9-10-22-17(25)14-6-3-4-7-15(14)21-18(22)27-12-16(24)20-8-5-11-26-2/h3-4,6-7H,5,8-12H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBXVTUOURPJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














